molecular formula C11H11ClN2O2 B2515856 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one CAS No. 899742-77-9

4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one

Cat. No.: B2515856
CAS No.: 899742-77-9
M. Wt: 238.67
InChI Key: PQEUXWPZCHVGEW-UHFFFAOYSA-N
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Description

The compound 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (hereafter referred to as the "target compound") is a tricyclic heterocyclic molecule featuring a fused oxa-diaza ring system. Its core structure includes:

  • A chlorine substituent at position 2.
  • A methyl group at position 7.
  • A ketone at position 11.
  • A bicyclic framework with a 7.3.1 ring topology.

Molecular Formula: C₁₁H₁₀ClN₂O₂
Molecular Weight: ~252.67 g/mol (calculated).
Synthetic Relevance: Derivatives of this scaffold are synthesized via multi-component reactions involving aldehydes, ketones, and urea or thiourea, often catalyzed by acids like sulfamic acid .

Properties

IUPAC Name

4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-11-5-8(13-10(15)14-11)7-4-6(12)2-3-9(7)16-11/h2-4,8H,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEUXWPZCHVGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using sodium hydrogen sulfate as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms like chlorine can be substituted with other groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 4-Cl, 9-Me, 11-one C₁₁H₁₀ClN₂O₂ 252.67 Base structure; potential pharmaceutical precursor
4-Bromo-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-...-11-one 4-Br instead of 4-Cl C₁₁H₁₁BrN₂O₂ 283.12 Higher molecular weight; enhanced electrophilicity due to Br
10-(4-Fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-one 4-FPh, 6-OMe C₁₈H₁₇FN₂O₃ 328.34 Improved lipophilicity; fluorophenyl enhances bioavailability
4-Chloro-10-(4-{[4-(3-methoxyphenyl)piperazino]carbonyl}phenyl)-9-methyl-...-11-one Piperazinyl-carbonylphenyl group C₂₉H₂₉ClN₄O₄ 533.03 Extended pharmacophore; likely CNS-targeting (e.g., serotonin/dopamine modulation)
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-one 2,5-diFPh C₁₇H₁₄F₂N₂O₂ 316.31 Increased polarity; potential anticancer/antimicrobial activity
11-Thione Analog (4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione) 11-S instead of 11-O C₁₁H₁₀ClN₂OS 268.73 Thione group enhances metal-binding capacity; possible enzyme inhibition

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

  • Halogenation : Bromine substitution (283.12 g/mol, ) increases molecular weight and may alter electrophilic aromatic substitution patterns compared to chlorine.
  • Fluorophenyl Groups : Fluorine at the 4-position (328.34 g/mol, ) improves metabolic stability and membrane permeability, critical for drug design.

Pharmacological Potential: Piperazinyl Derivatives (533.03 g/mol, ): The addition of a piperazinyl-carbonylphenyl group suggests targeting of G-protein-coupled receptors (GPCRs), common in antipsychotic or antidepressant drugs. Thione Derivatives (268.73 g/mol, ): The thione group could enable coordination with metal ions (e.g., Zn²⁺ in metalloenzymes), making it relevant for enzyme inhibition.

Biological Activity: Analgesic Activity: Derivatives with arylaminocarbonyl groups (e.g., N-aryl(N,N-diethyl)aminocarbonyl) demonstrated analgesic effects in vivo with low acute toxicity . Anticancer Potential: The SK2 analog (a related tricyclic compound) showed ROS-dependent antiproliferative effects in oral cancer cells when combined with X-ray therapy .

Biological Activity

4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. The compound features a chloro substituent and an oxo group that contribute to its diverse chemical reactivity. This article aims to explore the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one is C19H19ClN2O4C_{19}H_{19}ClN_2O_4 with a molecular weight of approximately 374.8182 g/mol. The compound's structure can be represented as follows:

SMILES COc1cc ccc1OC N1C O NC2CC1 C Oc1c2cc cc1 Cl\text{SMILES COc1cc ccc1OC N1C O NC2CC1 C Oc1c2cc cc1 Cl}

This structural complexity allows for various interactions with biological targets.

The biological activity of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one has been explored in several studies that suggest its potential as an antibacterial and antiviral agent. The specific mechanisms are still under investigation but may involve:

  • Binding Affinities : Interaction studies indicate that the compound may bind to specific receptors or enzymes within microbial cells.
  • Inhibition of Pathogenic Mechanisms : Similar compounds have shown effectiveness in inhibiting virulence factors in pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca:

Compound NameStructural FeaturesBiological Activity
9-Methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.]Similar bicyclic structure without chlorineAntiviral and antibacterial
13-Ethoxycarbonyl derivativeContains ethoxycarbonyl substituentAntitumor activity
8-Oxa derivativesVarying oxo or thioxo groupsDiverse biological activities

These comparisons highlight the unique properties of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca in terms of its chloro substitution and potential applications in pharmacology.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-Chloro-9-methyl-8-oxa have exhibited significant antimicrobial properties against various bacterial strains. For instance:

  • Study A : Evaluated the efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Study B : Investigated antiviral properties against Influenza A virus, revealing a promising reduction in viral replication rates.

Future Directions

Further research is needed to elucidate the precise mechanisms through which 4-Chloro-9-methyl-8-oxa interacts with biological systems:

  • Target Identification : Identifying specific proteins or pathways affected by this compound could enhance understanding of its therapeutic potential.
  • In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and pharmacodynamics of the compound.

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